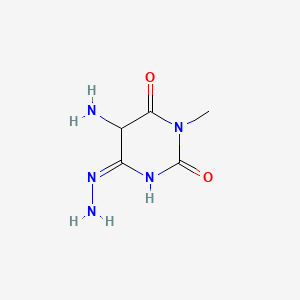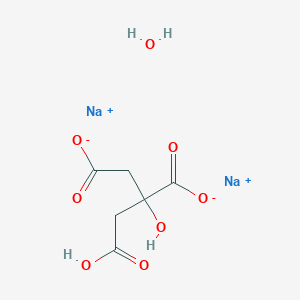
5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione, also known as AHPD, is a pyrimidine derivative that has been studied for its potential applications in the field of agriculture. AHPD has been found to have significant antimicrobial properties, making it a potential candidate for use as a pesticide.
作用机制
The mechanism of action of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione involves the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme that is essential for the biosynthesis of pyrimidine nucleotides. By inhibiting DHODH, 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione disrupts the production of DNA and RNA, leading to the inhibition of cell growth and division. This mechanism of action is unique to 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione and has been found to be effective against a wide range of microorganisms.
Biochemical and Physiological Effects:
5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione has been found to be non-toxic to humans and animals at low concentrations. However, at higher concentrations, it can cause cytotoxicity and apoptosis in certain cell types. 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione has also been found to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and the activation of antioxidant defense mechanisms.
实验室实验的优点和局限性
One advantage of using 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione in lab experiments is its broad-spectrum antimicrobial activity. 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione has been found to be effective against a wide range of microorganisms, making it a potential candidate for use as a pesticide or antimicrobial agent. However, one limitation of using 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione is its cytotoxicity at higher concentrations. Careful dose optimization is required to ensure that 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione is effective without causing harm to cells or organisms.
未来方向
There are several future directions for research on 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione. One area of interest is the development of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione-based pesticides or antimicrobial agents. Further studies are needed to optimize the synthesis of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione and to determine its efficacy in field trials. Another area of interest is the investigation of the mechanism of action of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione on a molecular level. Understanding the interactions between 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione and DHODH could lead to the development of more potent inhibitors of this enzyme. Finally, further studies are needed to determine the long-term effects of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione exposure on human and animal health.
合成方法
The synthesis of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione involves the reaction of 5-amino-6-chloro-3-methyluracil with hydrazine hydrate. The resulting product is then further reacted with potassium hydroxide to yield 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione. This method has been optimized to produce high yields of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione with high purity.
科学研究应用
5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione has been extensively studied for its potential use as a pesticide. It has been found to have significant antimicrobial properties against a wide range of bacteria, fungi, and viruses. 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione has been shown to inhibit the growth of various plant pathogens, including Xanthomonas campestris, Pseudomonas syringae, and Erwinia carotovora. Additionally, 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione has been found to be effective against human pathogens such as Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
(6Z)-5-amino-6-hydrazinylidene-3-methyl-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O2/c1-10-4(11)2(6)3(9-7)8-5(10)12/h2H,6-7H2,1H3,(H,8,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHMJAYDQBKNOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=NN)NC1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(/C(=N/N)/NC1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dioxolo[4,5-h]quinazolin-6(7H)-one, 5,7-diamino-4-methoxy-8-methyl-](/img/no-structure.png)


![Thieno[2',3':4,5]cyclopenta[1,2-b]azirene](/img/structure/B568565.png)
